N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a phenoxy group, and a pyridinylmethyl group
Mechanism of Action
- Unlike COX-1, which is constitutively expressed and involved in gastrointestinal mucosal protection, COX-2 is induced at sites of inflammation and mediates inflammation and pain .
Target of Action
Mode of Action
- This compound selectively inhibits COX-2, thereby reducing the production of prostaglandins associated with inflammation and pain. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, this compound spares COX-1 activity, minimizing gastrointestinal side effects .
Biochemical Pathways
- By inhibiting COX-2, this compound disrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. It does not affect the 5-lipoxygenase pathway responsible for leukotriene synthesis .
Pharmacokinetics
- The compound’s absorption depends on its physicochemical properties, such as lipophilicity and solubility. It distributes to tissues, including sites of inflammation. Hepatic metabolism may occur. Elimination primarily occurs via renal excretion. Factors like solubility, stability, and metabolism influence bioavailability .
Result of Action
- By inhibiting COX-2, the compound reduces inflammation and pain. Decreased prostaglandin production affects immune cells, endothelial cells, and other cell types involved in inflammation .
Action Environment
- pH, temperature, and other environmental conditions can influence the compound’s stability, efficacy, and bioavailability. Consider interactions with other medications. The choice of formulation affects drug release and absorption .
Biochemical Analysis
Biochemical Properties
The compound N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide has been found to interact with various enzymes and proteins . It has been observed to have anti-inflammatory and analgesic activities, which are mediated chiefly through the inhibition of the biosynthesis of prostaglandins .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes . It influences cell function by mediating inflammation and pain through the inhibition of cyclo-oxygenase pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the biosynthesis of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-amino-6-chlorobenzothiazole with appropriate reagents to introduce the phenoxy and pyridinylmethyl groups. The reaction conditions often include the use of solvents such as dioxane and catalysts like triethylamine . The final step usually involves coupling the intermediates under reflux conditions to obtain the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring and the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and analgesic properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It may be utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O2S/c27-20-10-13-23-24(15-20)33-26(29-23)30(17-18-5-4-14-28-16-18)25(31)19-8-11-22(12-9-19)32-21-6-2-1-3-7-21/h1-16H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKMKYDWFAMNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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